L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine
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Overview
Description
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine is a tetrapeptide composed of two tyrosine and two leucine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The amino acid is activated using a coupling reagent such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of dityrosine or quinone derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Formation of substituted peptide derivatives.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in diseases involving peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-tyrosyl-L-serine
- L-Leucyl-L-tyrosine
- L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline
Uniqueness
L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine is unique due to its specific sequence and the presence of two tyrosine residues, which confer distinct chemical and biological properties. This tetrapeptide’s structure allows for unique interactions and functions compared to other similar peptides.
Properties
CAS No. |
915224-08-7 |
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Molecular Formula |
C30H42N4O7 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H42N4O7/c1-17(2)13-24(32-27(37)23(31)15-19-5-9-21(35)10-6-19)28(38)33-25(16-20-7-11-22(36)12-8-20)29(39)34-26(30(40)41)14-18(3)4/h5-12,17-18,23-26,35-36H,13-16,31H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)(H,40,41)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
LRWDKCGKSVKIGH-CQJMVLFOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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